molecular formula C26H24ClN5O4S B11692655 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11692655
M. Wt: 538.0 g/mol
InChI Key: RYZQYGNUOKLPPK-RWPZCVJISA-N
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Description

This compound is a 1,2,4-triazole derivative with a 4-chlorophenyl group at position 5, a phenyl group at position 4, and a sulfanyl (-S-) linkage to an acetohydrazide moiety. The hydrazide is further substituted with an (E)-configured 2,3,4-trimethoxybenzylidene group. Its molecular formula is C₂₆H₂₂ClN₅O₃S, with a molecular weight of 532.00 g/mol.

Properties

Molecular Formula

C26H24ClN5O4S

Molecular Weight

538.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H24ClN5O4S/c1-34-21-14-11-18(23(35-2)24(21)36-3)15-28-29-22(33)16-37-26-31-30-25(17-9-12-19(27)13-10-17)32(26)20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,29,33)/b28-15+

InChI Key

RYZQYGNUOKLPPK-RWPZCVJISA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC)OC

Origin of Product

United States

Preparation Methods

Formation of the Triazole Core

The synthesis begins with constructing the 1,2,4-triazole ring, a critical structural component. Cyclization reactions are typically employed, starting with substituted phenylhydrazines or thiocarbazides. For example, hydrazine hydrate reacts with a carbonyl precursor, such as 4-chlorobenzoyl chloride, under reflux conditions in ethanol to form a hydrazide intermediate . Subsequent treatment with carbon disulfide (CS₂) in alkaline media facilitates cyclization into the triazole ring .

Key parameters influencing this step include:

  • Temperature : Reactions are conducted under reflux (70–80°C) to ensure complete cyclization.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred for their ability to dissolve intermediates and byproducts .

  • Catalysts : Alkaline conditions (e.g., NaOH or KOH) accelerate ring closure by deprotonating intermediates .

Sulfanyl Linkage Formation

The sulfanyl (-S-) bridge connecting the triazole core to the acetohydrazide moiety is formed via thiol-ene coupling or nucleophilic substitution. A common approach involves reacting the triazole-thiol intermediate with chloroacetohydrazide in the presence of a base like triethylamine (Et₃N).

Reaction conditions :

  • Solvent : Dichloromethane (DCM) or acetonitrile facilitates homogeneous mixing.

  • Temperature : Room temperature (25°C) suffices for most cases, though elevated temperatures (40–50°C) improve yields for sterically hindered substrates.

Condensation with 2,3,4-Trimethoxybenzaldehyde

The final step involves condensing the acetohydrazide intermediate with 2,3,4-trimethoxybenzaldehyde to form the hydrazone linkage. This Schiff base reaction is conducted in ethanol under acidic catalysis (e.g., glacial acetic acid) . The (E)-configuration of the imine bond is ensured by thermodynamic control, favoring the trans isomer due to reduced steric strain .

Optimization insights :

  • Molar ratio : A 1:1.2 ratio of acetohydrazide to aldehyde minimizes unreacted starting material .

  • Reaction time : 6–8 hours under reflux achieves >90% conversion .

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Characterization relies on spectroscopic methods:

  • ¹H NMR : Distinct peaks for methoxy groups (δ 3.7–3.9 ppm), aromatic protons (δ 7.0–8.2 ppm), and imine protons (δ 8.5–8.7 ppm) .

  • IR spectroscopy : Stretching vibrations for C=N (1640–1660 cm⁻¹) and S–C (680–720 cm⁻¹) .

  • Mass spectrometry : Molecular ion peaks align with the expected molecular weight (e.g., m/z 567.2 for C₂₆H₂₄ClN₅O₄S) .

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Cyclization in ethanol Cost-effective, scalableModerate purity (70–80%)65–75%
Suzuki coupling High regioselectivityRequires palladium catalysts, higher cost50–60%
Thiol-ene coupling Mild conditions, fewer byproductsSensitive to oxygen and moisture70–85%

Challenges and Limitations

  • Byproduct formation : Competing reactions during cyclization (e.g., oxadiazole formation) necessitate careful stoichiometric control .

  • Stereochemical control : Ensuring exclusive (E)-configuration in the hydrazone requires precise pH and temperature management .

  • Scalability : Column chromatography becomes impractical for large-scale synthesis, favoring recrystallization despite lower purity.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the triazole ring exhibit a wide range of biological activities, including:

  • Antifungal Activity : Triazole derivatives are well-known for their efficacy against fungal infections. For instance, studies have shown that similar compounds can inhibit the growth of various fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes .
  • Antibacterial Properties : The compound's structure suggests potential antibacterial activity against both Gram-positive and Gram-negative bacteria. Triazoles have been reported to exhibit activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa, making them candidates for further exploration in antibiotic development .
  • Anti-inflammatory Effects : Molecular docking studies have indicated that similar triazole compounds may act as inhibitors of enzymes involved in inflammatory pathways, such as lipoxygenase. This suggests a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the phenyl groups or substituents on the triazole ring can significantly influence their potency and selectivity against specific biological targets. For example:

ModificationEffect on Activity
Addition of halogensIncreased antibacterial potency
Alkyl substitutionsEnhanced solubility and bioavailability
Variations in hydrazide moietyAltered anti-inflammatory effects

Case Studies

  • Antimicrobial Testing : A study evaluated a series of triazole derivatives for their antimicrobial properties. The results indicated that compounds with similar structural motifs exhibited significant inhibition against common bacterial strains, suggesting that modifications to the compound could enhance its therapeutic profile .
  • In Vivo Studies : Research involving animal models demonstrated that certain triazole derivatives reduced inflammation markers significantly compared to control groups. This supports their potential use in treating chronic inflammatory conditions .
  • Molecular Docking Studies : Computational analyses have been employed to predict binding affinities of these compounds to various biological targets. The results indicate promising interactions with enzymes implicated in disease processes, paving the way for further pharmacological evaluations .

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and phenyl groups. These interactions can modulate biological pathways, leading to its observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Substituents on the Triazole Ring

  • Chlorophenyl vs. Methylphenyl: describes a compound with a 4-methylphenyl group instead of 4-chlorophenyl. The methyl group increases lipophilicity (logP ~3.5 vs. The chloro group’s electron-withdrawing nature may improve stability against metabolic degradation .
  • Sulfanyl Linkage :
    reports a compound with a methylsulfanyl-benzyl group at position 3. The sulfanyl group’s flexibility and sulfur’s lone pairs may facilitate π-π stacking or hydrogen bonding, as seen in crystallographic studies (e.g., C–S bond length: 1.78 Å in ) .

Benzylidene Substituents

  • Trimethoxy vs. Ethoxy or Chloro: replaces the 2,3,4-trimethoxybenzylidene with a 2-ethoxy group. In contrast, the ethoxy group in reduces steric hindrance but limits electronic effects . uses a 2-chlorobenzylidene group, introducing an ortho-chloro substituent. This may distort the planar geometry of the benzylidene moiety, affecting conjugation and reducing bioactivity compared to the para-substituted target compound .

Solubility and Crystallinity

  • The 2,3,4-trimethoxybenzylidene group in the target compound increases polarity (calculated polar surface area: 110 Ų) compared to the 2,4,6-trimethoxy analog in (PSA: 95 Ų). This difference may improve aqueous solubility but reduce crystallinity, as evidenced by the monoclinic crystal system (P21/c) in vs. triclinic systems in simpler derivatives .

Structural Validation and Toxicity

  • Single-crystal X-ray diffraction () confirms the (E)-configuration of the benzylidene group (torsion angle: 178.5°). This contrasts with amorphous forms in ethoxy-substituted analogs (), which lack crystallographic validation .
  • Toxicology assessments () suggest that chloro and methoxy groups may trigger structural alerts for hepatotoxicity. However, the trimethoxy pattern in the target compound could reduce metabolic activation compared to mono-substituted derivatives .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Substituents (Triazole) Benzylidene Group Molecular Weight (g/mol) logP Polar Surface Area (Ų)
Target Compound 4-Cl, 4-Ph 2,3,4-Trimethoxy 532.00 4.2 110
4-Me, 4-Ph 2,4,6-Trimethoxy 518.05 3.8 95
4-Cl, 4-Ph 2-Ethoxy 492.98 4.5 85
3-Me, 5-Ph 2-Cl 509.01 4.0 90

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a member of the triazole family known for its diverse biological activities. This article aims to summarize the available research on its biological activity, including antimicrobial properties, anticancer effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound's structure features a triazole ring linked to a sulfanyl group and an acetohydrazide moiety. The presence of the 4-chlorophenyl and trimethoxyphenyl substituents enhances its biological profile.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds similar to the target compound have shown moderate activity against various bacteria such as Staphylococcus aureus and Enterobacter aerogenes . The presence of the hydrazide function in these compounds is critical for their activity.
CompoundActivity AgainstReference
1Staphylococcus aureus
2Enterobacter aerogenes

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound's structural components suggest it may inhibit cancer cell proliferation:

  • Cell Lines Tested : Various studies have tested related compounds against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). Notably, compounds with electron-donating groups have shown enhanced anti-proliferative activity .
CompoundIC50 Value (µg/mL)Cell Line TestedReference
6d13.004HepG2
6e28.399HepG2

The mechanisms by which triazole derivatives exert their biological effects are multifaceted:

  • Enzyme Inhibition : The triazole ring may interact with specific enzymes or receptors involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .
  • Cell Cycle Arrest : Related compounds have been shown to induce cell cycle arrest at various phases, contributing to their anticancer efficacy .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives:

  • A study demonstrated that a derivative with a similar structure significantly inhibited the growth of HepG2 cells through induction of apoptosis and cell cycle arrest at the G1 phase .
  • Another study explored the antibacterial properties of triazole derivatives against multi-drug resistant strains, showcasing their potential as alternative therapeutic agents .

Q & A

Basic Synthesis and Purification

Q: What are the standard protocols for synthesizing this triazole-based acetohydrazide compound, and how can purity be ensured? A: The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 4-chlorophenyl and phenyl substituents onto the 1,2,4-triazole core via nucleophilic substitution or cyclization reactions .
  • Step 2: Introduction of the sulfanyl group using thiourea or Lawesson’s reagent under inert conditions .
  • Step 3: Formation of the hydrazide moiety via coupling with (E)-2,3,4-trimethoxybenzaldehyde in ethanol under reflux .
  • Purification: Recrystallization in methanol/chloroform (1:3 v/v) is recommended, followed by HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .

Structural Characterization Techniques

Q: Which analytical methods are critical for confirming the molecular structure? A:

  • X-ray crystallography: Resolve the (E)-configuration of the methylidene group and confirm substituent positions. Use low-temperature (100 K) data collection to minimize thermal motion artifacts .
  • NMR/IR: ¹H/¹³C NMR (DMSO-d₆) to verify aromatic protons and methoxy groups. IR should show peaks for C=N (1620–1650 cm⁻¹) and N–H stretches (3200–3350 cm⁻¹) .

Initial Biological Activity Screening

Q: How should researchers design assays to evaluate enzymatic inhibition? A:

  • Assay selection: Test against lipase (e.g., porcine pancreatic lipase) and α-glucosidase (yeast-derived) using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis).
  • Controls: Include acarbose (α-glucosidase) and orlistat (lipase) as positive controls.
  • Dose-response curves: Use 5–100 µM concentrations; IC₅₀ values < 20 µM indicate high potency .

Advanced: Reaction Optimization Strategies

Q: What computational or experimental methods improve yield in multi-step syntheses? A:

  • Design of Experiments (DoE): Apply factorial designs to optimize solvent ratios (e.g., ethanol/water) and catalyst loading (e.g., p-toluenesulfonic acid) .
  • Bayesian optimization: Prioritize reaction parameters (temperature, time) using machine learning to minimize trial counts .

Addressing Data Contradictions

Q: How to resolve discrepancies between computational predictions and experimental bioactivity data? A:

  • Cross-validation: Compare DFT-calculated binding energies with experimental IC₅₀ values.
  • Structural validation: Re-examine X-ray/NMR data for stereochemical errors (e.g., (E) vs. (Z) isomerization) .

Multi-Step Synthesis Design

Q: What strategies prevent side reactions during hydrazide coupling? A:

  • Protecting groups: Use Boc (tert-butyloxycarbonyl) for amine intermediates to avoid unwanted nucleophilic attacks.
  • Flow chemistry: Implement continuous-flow reactors for precise control of reaction time and temperature during coupling steps .

QSAR Studies

Q: Which structural features correlate with enhanced bioactivity? A:

  • Key moieties: The 4-chlorophenyl group enhances lipophilicity (logP), while trimethoxyphenyl improves π-π stacking with enzyme pockets.
  • 3D-QSAR models: Use CoMFA/CoMSIA to map electrostatic and steric fields around the sulfanyl-acetohydrazide region .

Thermal Stability Analysis

Q: How to assess thermal decomposition for storage or formulation? A:

  • TGA/DSC: Perform under nitrogen (10°C/min). Decomposition onset >200°C indicates stability for room-temperature storage .

Regioselectivity in Triazole Functionalization

Q: How to ensure regioselective substitution on the triazole ring? A:

  • Directing groups: Use electron-withdrawing groups (e.g., nitro) at position 5 to direct sulfanyl addition to position 3 .
  • Kinetic vs. thermodynamic control: Adjust reaction temperature (e.g., 0°C for kinetic, 80°C for thermodynamic products) .

Coordination Chemistry Applications

Q: Can this compound form polymetallic complexes for catalytic studies? A:

  • Coordination sites: The sulfanyl (–S–) and hydrazide (–NH–CO–NH–) groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).
  • Characterization: Use UV-Vis (d-d transitions) and ESR to confirm metal binding .

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